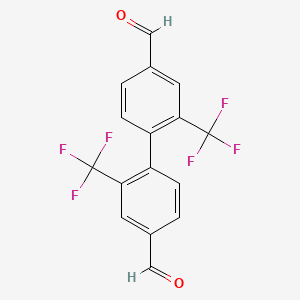
2,2'-Bis(trifluoromethyl)-1,1'-biphenyl-4,4'-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde: is an organic compound characterized by the presence of two trifluoromethyl groups and two aldehyde groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with 2,2’-Bis(trifluoromethyl)biphenyl.
Formylation: The introduction of aldehyde groups is achieved through a formylation reaction. This can be done using reagents such as dichloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid like titanium tetrachloride (TiCl4).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of intermediates. The temperature is maintained at low to moderate levels to control the reaction rate and yield.
Industrial Production Methods
Industrial production of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required production volume, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
化学反应分析
Types of Reactions
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarboxylic acid.
Reduction: 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-diol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
作用机制
The mechanism of action of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde involves its interaction with molecular targets through its functional groups:
Aldehyde Groups: These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Trifluoromethyl Groups: These groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
相似化合物的比较
Similar Compounds
2,2’-Bis(trifluoromethyl)biphenyl: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-diamine: Contains amino groups instead of aldehyde groups, leading to different reactivity and applications.
Uniqueness
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde is unique due to the presence of both trifluoromethyl and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C16H8F6O2 |
|---|---|
分子量 |
346.22 g/mol |
IUPAC 名称 |
4-[4-formyl-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C16H8F6O2/c17-15(18,19)13-5-9(7-23)1-3-11(13)12-4-2-10(8-24)6-14(12)16(20,21)22/h1-8H |
InChI 键 |
BWEWADOCLHWAII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)C2=C(C=C(C=C2)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


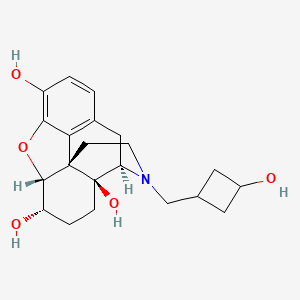

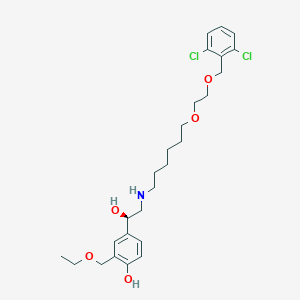
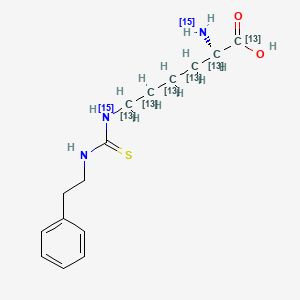
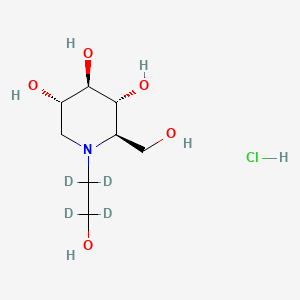
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
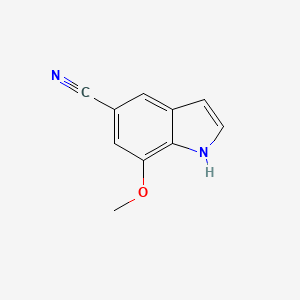
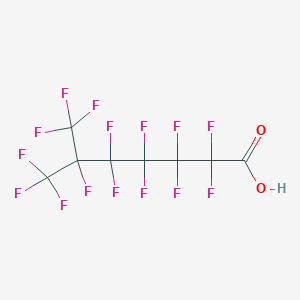
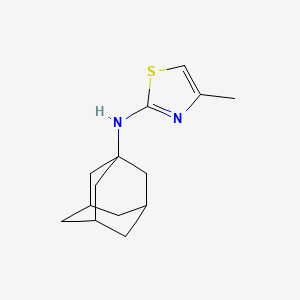
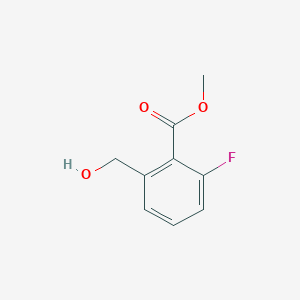
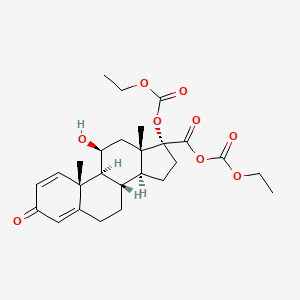
![2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
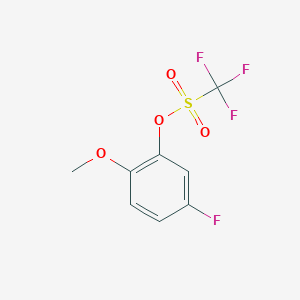
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)
